1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Reactive Mesogen Polymer-Stabilized Liquid Crystal Click Chemistry

Sourcing terphenyl mesogens that combine high thermal stability with a polymerizable handle remains a persistent supply-chain bottleneck for PSLC/PDLC developers. This monofluorinated p-terphenyl (CAS 825633-86-1) solves that gap with a terminal 3-butenyl chain enabling thiol-ene or radical photopolymerization, functioning simultaneously as mesogenic unit and reactive monomer. • Predicted T_NI ~180-200 °C; negative Δε suited for VA-mode architectures • Lower γ₁ (~100-150 mPa·s) vs. saturated analogs → faster electro-optic switching • Eliminates need for separate reactive diluents in PSLC formulations Supplied with batch-specific purity analysis. Standard international B2B shipping under full REACH registration.

Molecular Formula C24H23F
Molecular Weight 330.4 g/mol
CAS No. 825633-86-1
Cat. No. B12079375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene
CAS825633-86-1
Molecular FormulaC24H23F
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC=C)F
InChIInChI=1S/C24H23F/c1-3-5-6-19-9-13-21(14-10-19)23-16-15-22(17-24(23)25)20-11-7-18(4-2)8-12-20/h3,7-17H,1,4-6H2,2H3
InChIKeyKVQLBDZLXXYIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene: Chemical Class & Procurement


1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1) is a monofluorinated p-terphenyl derivative bearing a terminal 3-butenyl alkenyl chain. It belongs to the class of laterally fluorinated terphenyl liquid crystal (LC) intermediates, specifically those possessing an alkenyl moiety. The compound has the molecular formula C24H23F and a molecular weight of 330.44 g/mol. Its structure features a central 2-fluorophenyl ring, a 4-ethylphenyl substituent, and a 4-(3-butenyl)phenyl group, making it a key reactive mesogen for advanced LC formulations and polymer-stabilized systems.

Reactive Mesogen: Polymer-stabilized LC architectures
Dielectric Control: Lateral fluorine enables negative Δε for VA mode
Alkenyl Handle: Thiol-ene and radical polymerization compatibility

Why Generic Substitution Fails for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene


Direct substitution of 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene with its saturated alkyl analog, such as 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), is not functionally equivalent. The terminal 3-butenyl alkenyl chain provides a critical reactive handle for post-synthetic polymerization, cross-linking, or thiol-ene chemistry, which is entirely absent in the saturated butyl derivative. This reactive functionality is essential for creating polymer-stabilized liquid crystal (PSLC) or polymer-dispersed liquid crystal (PDLC) architectures, where the compound acts as both a mesogenic unit and a polymerizable monomer. In contrast, the saturated analog can only function as a passive LC component and cannot participate in network formation, fundamentally limiting its application in next-generation adaptive optics, smart windows, and flexible displays.

Target
1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene – terminal C=C bond, predicted negative Δε, alkenyl LC profile
Substitute
1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8) – fully saturated chain, lacks reactive alkene
Risk
Saturated analog cannot participate in polymerization; reactive mesogen functionality is lost, blocking PSLC/PDLC network formation.
Risk
Removing terminal alkene may lower clearing point and raise rotational viscosity, shifting LC device performance away from target specifications.
Risk
Without lateral fluorine, negative dielectric anisotropy is absent; non-fluorinated terphenyls exhibit near-zero or positive Δε, incompatible with VA-mode formulations.

1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene: Evidence vs. Comparators


Reactive Alkenyl vs. Saturated Alkyl Functionality

The target compound contains a terminal 3-butenyl alkene group, enabling covalent incorporation into polymer networks. In contrast, the closest saturated analog, 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), lacks this site of unsaturation. This structural difference is quantified by the number of reactive sites: the target compound possesses one polymerizable C=C bond per molecule, while the comparator possesses zero. This enables thiol-ene or radical-initiated polymerization, a capability absent in the saturated analog.

Reactive C=C bond
Head-to-head
Target: 1 reactive C=C; Comparator (butyl analog): 0
Enables covalent network incorporation.
Polymerization competency to be confirmed under chosen initiation conditions.
Reactive Mesogen Polymer-Stabilized Liquid Crystal Click Chemistry

Lateral Fluorine and Dielectric Anisotropy

Laterally fluorinated terphenyls exhibit negative dielectric anisotropy (Δε < 0) suitable for vertical alignment (VA) display modes. The target compound, with a single fluorine atom at the 2'-position, is predicted to show Δε ≈ -2 to -4 based on class-level data for analogous monofluorinated terphenyls with terminal alkenyl chains. In contrast, non-fluorinated terphenyl analogs (e.g., 4-ethyl-4''-(3-butenyl)-1,1':4',1''-terphenyl) would display near-zero or slightly positive Δε.

Dielectric Anisotropy
Class-level
Predicted Δε ≈ -2 to -4 (fluorinated) vs. Δε ≈ 0 to +1 (non-fluorinated)
Supports VA-mode electro-optic response.
Extrapolated from class data; measure in host mixture for precise value.
Dielectric Anisotropy VA-LCD Lateral Fluoro Substitution

Clearing Point Enhancement via Terminal Alkenyl

Introduction of a terminal alkenyl chain in terphenyl mesogens is known to increase the clearing point (TNI) relative to saturated alkyl analogs due to enhanced conjugation and rigidity. For the target compound, a TNI value of ~180–200°C is anticipated based on extrapolation from structurally similar compounds in the patent literature. The saturated comparator (CAS 825633-75-8) typically exhibits a lower TNI by approximately 10–20°C.

Clearing Point
Class-level
Predicted TNI 180–200°C (target) vs. 160–180°C (butyl analog)
May support extended operating temperature range.
DSC measurement on pure compound advised.
Nematic-Isotropic Transition Clearing Point LC Phase Stability

Rotational Viscosity Reduction

The terminal alkenyl chain is known to lower rotational viscosity (γ1) compared to a saturated alkyl chain of the same length, due to reduced van der Waals interactions. The target compound is predicted to exhibit γ1 ≈ 100–150 mPa·s (extrapolated), while the butyl analog is expected to show γ1 ≈ 120–180 mPa·s. This difference can translate into faster electro-optic switching times, as response time (τ) is linearly proportional to γ1.

Rotational Viscosity
Class-level
Predicted γ1 100–150 mPa·s (target) vs. 120–180 mPa·s (butyl analog)
May enable faster electro-optic switching.
Rotational viscometry in host mixture recommended for verification.
Rotational Viscosity Response Time LC Dynamics

Commercial Purity and Supply Consistency

The target compound is commercially available from multiple suppliers at research-grade purity typically ≥95% (HPLC). In contrast, the saturated analog (CAS 825633-75-8) is less widely stocked and often requires custom synthesis, leading to longer lead times and potential purity variability. Consistent supply with defined purity specifications reduces batch-to-batch variation in experimental LC formulations.

Purity & Supply
Data to verify
Target: typically ≥95% HPLC; broader commercial availability
May reduce procurement risk vs. less common analogs.
Verify lot-specific COA; saturated analog often requires custom synthesis.
HPLC Purity Procurement Specification Research-Grade Supply

Key Applications for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene


Reactive Mesogen for PSLC Films

The terminal 3-butenyl group enables covalent integration into polymer networks during photopolymerization, making the target compound an ideal reactive mesogen for PSLC smart windows, holographic gratings, and tunable lenses. Its predicted negative dielectric anisotropy further aligns with vertical-alignment PSLC architectures.

High-Temperature LC Formulations for Automotive & Avionics

The anticipated elevated clearing point (TNI ~180–200°C) and the fluorine-induced negative Δε render this compound suitable for formulating VA-mode LC mixtures that must operate reliably at high ambient temperatures, such as in automotive dashboards and aerospace instrumentation.

Fast-Response Electro-Optic Shutters & LC Displays

The lower rotational viscosity (predicted γ1 ~100–150 mPa·s) compared to saturated alkyl analogs directly translates into faster switching speeds. This property is critical for time-sequential color displays, field-sequential color LC systems, and optical communication devices.

Thiol-Ene Click Chemistry Building Block

The terminal alkene is ideally suited for thiol-ene chemistry, enabling the facile attachment of functional groups (e.g., silanes for surface anchoring or dyes for fluorescence) without compromising the mesogenic core. This expands its utility beyond traditional LC applications into functional organic materials.

Application
Selection Property
Validation Focus
Reactive Mesogen for PSLC Films
Terminal alkenyl reactivity
Photopolymerization efficiency
High-Temperature VA LC Mixtures
Predicted high clearing point & negative Δε
TNI and electro-optic response at elevated temperature
Fast-Response Electro-Optic Shutters
Predicted low rotational viscosity
Switching speed measurement
Thiol-Ene Click Chemistry Building Block
Terminal alkene functionality
Thiol-ene coupling yield and mesogen integrity
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